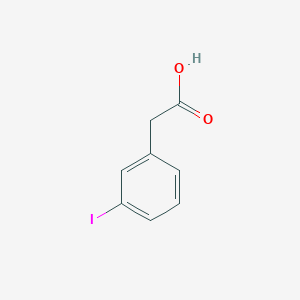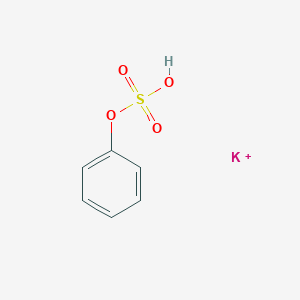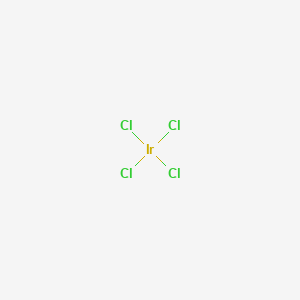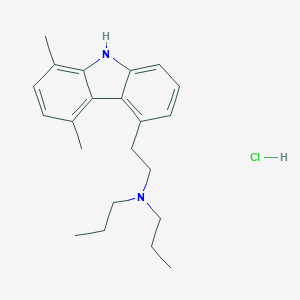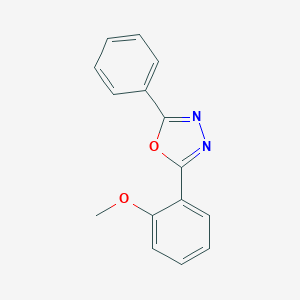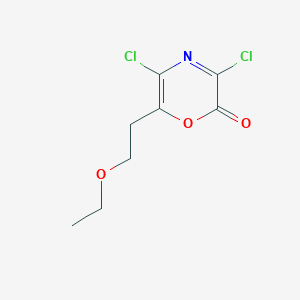
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is a synthetic compound that has gained significant attention in scientific research. The compound is also known as EtOxO-DCHO, and it has been used in various studies to investigate its mechanism of action and its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is not fully understood. However, it is believed that the compound interacts with specific receptors in the brain and other organs, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one has several biochemical and physiological effects. For example, the compound has been shown to have antioxidant properties, and it can also modulate the immune system. Additionally, the compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using the compound is its potential toxicity. Therefore, researchers must take appropriate safety precautions when handling the compound.
Direcciones Futuras
There are several future directions for research involving 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one. One area of research could be in the development of new materials for use in organic electronics. Additionally, the compound could be investigated further for its potential therapeutic applications, such as in the treatment of inflammatory diseases or cancer. Further studies could also be conducted to better understand the mechanism of action of the compound and its potential interactions with other molecules.
Conclusion:
In conclusion, 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is a synthetic compound that has potential applications in various fields of research. The compound has been shown to have several biochemical and physiological effects, and it could be investigated further for its potential therapeutic applications. However, further research is needed to fully understand the mechanism of action of the compound and its potential interactions with other molecules.
Métodos De Síntesis
The synthesis of 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one involves several steps. The starting materials are 3,5-dichloro-2-hydroxybenzaldehyde and 2-ethoxyethylamine. The reaction is carried out under basic conditions, and the product is obtained through a series of purification steps. The yield of the product is typically high, and the purity is also excellent.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one has been used in various scientific studies to investigate its potential applications. One of the main areas of research has been in the field of organic electronics. The compound has been used as a building block for the synthesis of new materials with enhanced electronic properties.
Propiedades
Número CAS |
131882-07-0 |
|---|---|
Nombre del producto |
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one |
Fórmula molecular |
C8H9Cl2NO3 |
Peso molecular |
238.06 g/mol |
Nombre IUPAC |
3,5-dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C8H9Cl2NO3/c1-2-13-4-3-5-6(9)11-7(10)8(12)14-5/h2-4H2,1H3 |
Clave InChI |
LYRDGHZUYMBSPI-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(C(=O)O1)Cl)Cl |
SMILES canónico |
CCOCCC1=C(N=C(C(=O)O1)Cl)Cl |
Sinónimos |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2-ethoxyethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



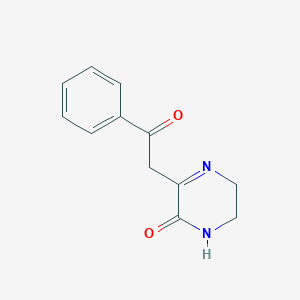
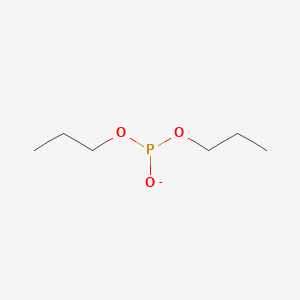
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

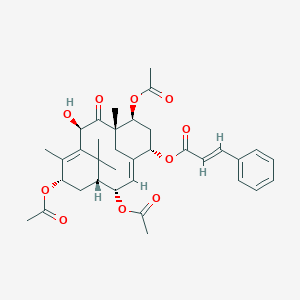
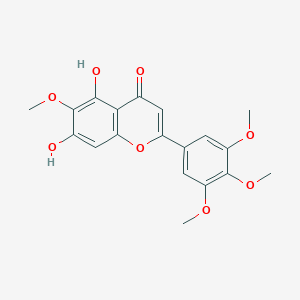
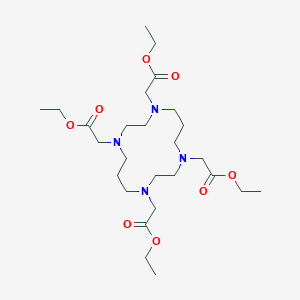

![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)
